molecular formula C₂₀H₂₄N₄O₇S B1663518 Gly-Pro p-nitroanilide p-toluenesulfonate salt CAS No. 65096-46-0

Gly-Pro p-nitroanilide p-toluenesulfonate salt

Cat. No. B1663518
CAS RN: 65096-46-0
M. Wt: 464.5 g/mol
InChI Key: XHLUWCXVWCBOPP-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-Pro p-nitroanilide p-toluenesulfonate salt, also known as GPDA or Gly-Pro-pNA TosOH, is a compound with the empirical formula C13H16N4O4 · C7H8O3S . It has a molecular weight of 464.49 . This compound is used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in serum and brush border homogenates .


Molecular Structure Analysis

The SMILES string for Gly-Pro p-nitroanilide p-toluenesulfonate salt is Cc1ccc (cc1)S (O) (=O)=O.NCC (=O)N2CCC [C@H]2C (=O)Nc3ccc (cc3) [N+] ( [O-])=O . The InChI is 1S/C13H16N4O4.C7H8O3S/c14-8-12 (18)16-7-1-2-11 (16)13 (19)15-9-3-5-10 (6-4-9)17 (20)21;1-6-2-4-7 (5-3-6)11 (8,9)10/h3-6,11H,1-2,7-8,14H2, (H,15,19);2-5H,1H3, (H,8,9,10)/t11-;/m0./s1 .


Physical And Chemical Properties Analysis

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a powder that is soluble in 1 M HCl at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .

Scientific Research Applications

Chromogenic Substrates in Enzyme Assays

Gly-Pro p-nitroanilide, along with other p-nitroanilides of dipeptides, has been synthesized for use as chromogenic substrates in enzyme assays. These compounds facilitate a simple assay of enzymes like X-prolyl dipeptidyl-aminopeptidase, where the liberation of p-nitroaniline is measured spectrophotometrically. This has enabled the assessment of enzyme activity in various biological samples, such as human serum (Nagatsu et al., 1976).

Studying Enzyme Properties

The use of Gly-Pro p-nitroanilide tosylate in assays has provided insights into the properties of enzymes like dipeptidyl-peptidase IV (DPPIV) from rat liver. This research has highlighted the enzyme's preference for substrates with a penultimate prolyl residue and its unique characteristics, such as being a membrane-bound glycoprotein (Ikehara, Ogata & Misumi, 1994).

Exploring Enzyme Localization and Function

Studies using gamma-glutamyl-p-nitroanilide have provided valuable information about the localization and function of enzymes like γ-glutamyltranspeptidase in organs such as the rat kidney. Such research helps in understanding the metabolic processes and enzyme activities at different cellular locations (Dass & Welbourne, 1981).

Assisting in Kinetic Studies of Enzymes

The compound has been instrumental in kinetic studies of enzymes like γ-glutamyltransferase. These studies, often employing techniques like electrophoretically mediated microanalysis, provide crucial data on enzyme kinetics, such as the Michaelis constant, enhancing our understanding of enzyme behavior (Van Dyck, Van Schepdael & Hoogmartens, 2002).

Purification and Characterization of Enzymes

The use of Gly-Pro p-nitroanilide has enabled the purification and partial characterization of specific enzymes from organisms like Lactobacillus helveticus. This process involves determining enzyme activity, optimal conditions for activity, and the effect of various substances on the enzyme (Khalid & Marth, 1990).

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628400
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Pro p-nitroanilide p-toluenesulfonate salt

CAS RN

65096-46-0
Record name 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gly-Pro p-nitroanilide p-toluenesulfonate salt
Reactant of Route 2
Reactant of Route 2
Gly-Pro p-nitroanilide p-toluenesulfonate salt
Reactant of Route 3
Reactant of Route 3
Gly-Pro p-nitroanilide p-toluenesulfonate salt
Reactant of Route 4
Reactant of Route 4
Gly-Pro p-nitroanilide p-toluenesulfonate salt
Reactant of Route 5
Gly-Pro p-nitroanilide p-toluenesulfonate salt
Reactant of Route 6
Reactant of Route 6
Gly-Pro p-nitroanilide p-toluenesulfonate salt

Citations

For This Compound
4
Citations
RA Martin, DL Cleary, DM Guido… - … et Biophysica Acta (BBA …, 1993 - Elsevier
The literature reported DPP-IV substrate specificity includes oligopeptides with a penultimate Pro, Hyp or Ala residue. Bovine GRF is a substrate for DPP-IV and is rapidly degraded by …
Number of citations: 56 www.sciencedirect.com
S Sharoyan, A Antonyan, S Mardanyan… - Neurochemistry …, 2013 - Elsevier
The aggregates of amyloid beta peptides (Aβs) are regarded as one of the main pathological hallmarks of Alzheimer’s disease (AD). An imbalance between the rates of synthesis and …
Number of citations: 20 www.sciencedirect.com
CM Lo, M Xu, Q Yang, S Zheng… - American Journal …, 2009 - journals.physiology.org
… Briefly, 50 μl of fasting plasma or lymph was incubated with 1 ml of 1.4 mM Gly-Pro-p-nitroanilide p-toluenesulfonate salt as the enzyme substrate in 114 mM Tris buffer, pH 8.0. …
Number of citations: 20 journals.physiology.org
S Sharoyan, A Antonyan, S Mardanyan, H Harutyunyan… - Neurochemistry …, 2013
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.